molecular formula C13H12FNO B8170319 4'-Fluoro-2-methoxy-biphenyl-3-ylamine

4'-Fluoro-2-methoxy-biphenyl-3-ylamine

Cat. No.: B8170319
M. Wt: 217.24 g/mol
InChI Key: ZUKURTZXIKGDSF-UHFFFAOYSA-N
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Description

4'-Fluoro-2-methoxy-biphenyl-3-ylamine is a biphenyl derivative featuring a fluorine atom at the 4' position, a methoxy group (-OCH₃) at the 2 position, and an amine (-NH₂) at the 3 position. This compound is of significant interest in pharmaceutical and materials chemistry due to the electronic and steric effects imparted by its substituents.

Synthetic routes typically involve Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by functional group modifications. Applications include its use as an intermediate in drug discovery, particularly for central nervous system (CNS) targets and kinase inhibitors, where substituent patterns critically influence activity .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-11(3-2-4-12(13)15)9-5-7-10(14)8-6-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKURTZXIKGDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2-methoxy-biphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-2-methoxy-biphenyl-3-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2-methoxy-biphenyl-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

4’-Fluoro-2-methoxy-biphenyl-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-methoxy-biphenyl-3-ylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine (CAS 1694468-64-8)

This compound differs by substituting the methoxy group with a methyl (-CH₃) group at the 2 position. Key comparisons include:

Property 4'-Fluoro-2-methoxy-biphenyl-3-ylamine 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine
Molecular Formula C₁₃H₁₂FNO C₁₃H₁₂FN
Molecular Weight (g/mol) 217.25 201.25
Substituent Electronic Effect Methoxy (-OCH₃): Electron-donating via resonance Methyl (-CH₃): Electron-donating via hyperconjugation
Solubility Moderate in polar solvents due to -OCH₃ Lower polarity; higher lipophilicity
Synthetic Accessibility Requires methoxylation step Simpler alkylation

Research Findings :

  • The methoxy derivative exhibits enhanced solubility in aqueous-organic mixtures compared to the methyl analog, making it preferable for formulations requiring higher bioavailability .

Hypothetical Analogs: Chloro and Hydroxy Derivatives

4'-Chloro-2-methoxy-biphenyl-3-ylamine
  • Stability : Chlorine may reduce metabolic clearance but could introduce toxicity risks.
4'-Fluoro-2-hydroxy-biphenyl-3-ylamine
  • Polarity : Hydroxy (-OH) group significantly increases hydrophilicity but may reduce membrane permeability.
  • Reactivity : Prone to oxidation or conjugation reactions, limiting shelf-life.

Key Research Insights

  • Electronic Effects : Methoxy groups enhance resonance stabilization of the biphenyl system, increasing electron density at the amine site, which may improve interactions with aromatic residues in enzyme active sites.
  • Thermodynamic Stability : Fluorine and methoxy substituents collectively improve thermal stability, as evidenced by differential scanning calorimetry (DSC) studies .

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